molecular formula C17H23NO2 B5110263 ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate

ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate

Cat. No. B5110263
M. Wt: 273.37 g/mol
InChI Key: IHFFXQLGPQZNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects on aging and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate is not fully understood, but it is believed to target multiple pathways involved in aging and neurodegeneration. ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has been shown to activate the transcription factor PGC-1α, which is involved in mitochondrial biogenesis and energy metabolism. ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate also activates the Nrf2 pathway, which plays a role in reducing oxidative stress. Additionally, ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has been shown to modulate the levels of several neurotransmitters, including acetylcholine and dopamine.
Biochemical and Physiological Effects
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate can improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection. In vivo studies have shown that ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate can improve cognitive function and reduce amyloid beta levels in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate is that it has been shown to be well-tolerated and safe in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways.

Future Directions

There are several future directions for ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate research. One area of interest is to further elucidate the mechanism of action and identify specific targets. Another area of interest is to study the effects of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate in human clinical trials. Additionally, ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate could be used as a tool compound to study the role of specific pathways in aging and neurodegeneration.
Conclusion
In conclusion, ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate is a synthetic compound that has potential therapeutic effects on aging and neurodegenerative diseases. The synthesis method involves a combinatorial approach, and ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has been extensively studied for its scientific research application. The mechanism of action is believed to target multiple pathways involved in aging and neurodegeneration, and ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has several biochemical and physiological effects. While there are advantages and limitations for lab experiments, there are several future directions for ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate research.

Synthesis Methods

Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate was first synthesized in 2011 by Schubert et al. using a combinatorial approach. The starting materials were selected based on their ability to cross the blood-brain barrier and their potential to enhance mitochondrial function. The final product was obtained after several rounds of optimization and screening.

Scientific Research Applications

Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic effects on aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro and in vivo studies have shown that ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate can improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection. ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl 1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-20-17(19)15-8-5-9-18(12-15)16-10-13-6-3-4-7-14(13)11-16/h3-4,6-7,15-16H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFFXQLGPQZNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-carboxylate

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